molecular formula C12H10N4O2 B12549015 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 160245-02-3

6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B12549015
CAS No.: 160245-02-3
M. Wt: 242.23 g/mol
InChI Key: OWHBBFYXKIFECN-UHFFFAOYSA-N
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Description

6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including coenzymes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with dimethylformamide dimethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various substituted pteridines, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:

  • 6-Methylpteridine-2,4(3H,10H)-dione
  • 10-Methylpteridine-2,4(3H,10H)-dione
  • Benzo[g]pteridine-2,4(3H,10H)-dione

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of two methyl groups at positions 6 and 10 can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

160245-02-3

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

6,10-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O2/c1-6-4-3-5-7-8(6)13-9-10(16(7)2)14-12(18)15-11(9)17/h3-5H,1-2H3,(H,15,17,18)

InChI Key

OWHBBFYXKIFECN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C3=NC(=O)NC(=O)C3=N2)C

Origin of Product

United States

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